molecular formula C21H23N3O4 B11153141 6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11153141
M. Wt: 381.4 g/mol
InChI Key: NIUGKVPBRPFLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethoxyphenyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives and compounds with cyclopropyl or dimethoxyphenyl groups .

Uniqueness

What sets 6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-12-19-15(11-16(14-5-6-14)23-21(19)28-24-12)20(25)22-9-8-13-4-7-17(26-2)18(10-13)27-3/h4,7,10-11,14H,5-6,8-9H2,1-3H3,(H,22,25)

InChI Key

NIUGKVPBRPFLNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.